3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazone product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The benzodioxole and benzisothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the benzodioxole and benzisothiazole rings may interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-carbaldehyde semicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
Uniqueness
1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its specific combination of benzodioxole and benzisothiazole rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H11N3O4S |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H11N3O4S/c19-23(20)14-4-2-1-3-11(14)15(18-23)17-16-8-10-5-6-12-13(7-10)22-9-21-12/h1-8H,9H2,(H,17,18)/b16-8+ |
InChI Key |
AYAQIBZEMQMAJL-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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